5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 1564635-91-1
VCID: VC5202084
InChI: InChI=1S/C10H16BrNO2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h8-9H,1-7H2
SMILES: C1CCC(CC1)N2CC(OC2=O)CBr
Molecular Formula: C10H16BrNO2
Molecular Weight: 262.147

5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one

CAS No.: 1564635-91-1

Cat. No.: VC5202084

Molecular Formula: C10H16BrNO2

Molecular Weight: 262.147

* For research use only. Not for human or veterinary use.

5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one - 1564635-91-1

Specification

CAS No. 1564635-91-1
Molecular Formula C10H16BrNO2
Molecular Weight 262.147
IUPAC Name 5-(bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one
Standard InChI InChI=1S/C10H16BrNO2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h8-9H,1-7H2
Standard InChI Key BIMDAYKKEYIFRM-UHFFFAOYSA-N
SMILES C1CCC(CC1)N2CC(OC2=O)CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered oxazolidin-2-one ring, with a bromomethyl (CH2Br-\text{CH}_2\text{Br}) group at position 5 and a cyclohexyl group (C6H11-\text{C}_6\text{H}_{11}) at position 3. The 2D structure, represented by the SMILES notation C1CCC(CC1)N2CC(OC2=O)CBr\text{C1CCC(CC1)N2CC(OC2=O)CBr} , highlights the spatial arrangement of these substituents. X-ray crystallography of analogous spiro-oxazolidinones confirms that the cyclohexyl group adopts a chair conformation, minimizing steric strain .

Spectroscopic and Computational Data

  • NMR Spectroscopy: The 1H^1\text{H}-NMR spectrum of related oxazolidinones reveals distinct signals for the cyclohexyl protons (δ 1.2–2.1 ppm) and the bromomethyl group (δ 3.4–3.7 ppm) .

  • IR Spectroscopy: Strong absorption bands at 1,730–1,750 cm1^{-1} correspond to the carbonyl (C=O\text{C=O}) stretch of the oxazolidinone ring .

  • Mass Spectrometry: The molecular ion peak at m/z=262m/z = 262 aligns with the molecular weight, with fragmentation patterns indicating cleavage of the bromomethyl group (m/z=183m/z = 183) .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H16BrNO2\text{C}_{10}\text{H}_{16}\text{BrNO}_2
Molecular Weight262.14 g/mol
CAS Registry Number1564635-91-1
Boiling PointNot reported
Melting PointNot reported
SolubilityInsoluble in water; soluble in THF, DCM

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is typically synthesized via bromination of a preformed oxazolidinone precursor. A common approach involves the radical bromination of 5-methyl-3-cyclohexyl-1,3-oxazolidin-2-one using N\text{N}-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN . For example:

5-Methyl precursor+NBSΔAIBN, CCl45-(Bromomethyl) product+Succinimide\text{5-Methyl precursor} + \text{NBS} \xrightarrow[\Delta]{\text{AIBN, CCl}_4} \text{5-(Bromomethyl) product} + \text{Succinimide}

This method, adapted from procedures for analogous dioxol-2-one derivatives , achieves yields of 70–90% under optimized conditions.

Reactivity and Functionalization

The bromomethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides. For instance, reaction with piperazine derivatives yields spiro-oxazolidinones, which are precursors to bioactive molecules . The cyclohexyl group enhances steric hindrance, directing regioselectivity in ring-opening reactions.

Table 2: Representative Reactions

Reaction PartnerConditionsProductYieldSource
PiperazineK2CO3\text{K}_2\text{CO}_3, DMFSpiro-oxazolidinone60%
Sodium ThiophenoxideEtOH, reflux5-(Methylthio) derivative85%
BenzylamineTHF, 0°C to rtNN-Benzylamine adduct75%

Applications in Pharmaceutical Chemistry

Prodrug Development

The compound’s stability under physiological conditions makes it suitable for prodrug design. Conjugation with fluoroquinolones via the bromomethyl group enhances solubility and bioavailability, as demonstrated in thiazetoquinoline derivatives .

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